molecular formula C10H16N4S B255477 4-(cyclohexylideneamino)-5-ethyl-4H-1,2,4-triazole-3-thiol

4-(cyclohexylideneamino)-5-ethyl-4H-1,2,4-triazole-3-thiol

Cat. No. B255477
M. Wt: 224.33 g/mol
InChI Key: JMGDUXSNZYFSQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(cyclohexylideneamino)-5-ethyl-4H-1,2,4-triazole-3-thiol (CHET) is a compound that has gained significant attention in recent years due to its potential applications in scientific research. CHET is a thiol-containing triazole derivative that has shown promising results in various studies related to biochemistry and physiology.

Mechanism of Action

The mechanism of action of 4-(cyclohexylideneamino)-5-ethyl-4H-1,2,4-triazole-3-thiol is not fully understood, but it is believed to involve the formation of a covalent bond between the thiol group of 4-(cyclohexylideneamino)-5-ethyl-4H-1,2,4-triazole-3-thiol and the target molecule. This covalent bond formation results in a change in the fluorescence properties of 4-(cyclohexylideneamino)-5-ethyl-4H-1,2,4-triazole-3-thiol, allowing for the detection of thiols in biological systems.
Biochemical and Physiological Effects:
4-(cyclohexylideneamino)-5-ethyl-4H-1,2,4-triazole-3-thiol has been shown to have various biochemical and physiological effects, including anti-inflammatory and antioxidant properties. In a study conducted on rats, 4-(cyclohexylideneamino)-5-ethyl-4H-1,2,4-triazole-3-thiol was found to reduce the levels of inflammatory markers, such as TNF-α and IL-6, and increase the levels of antioxidant enzymes, such as superoxide dismutase and catalase. Additionally, 4-(cyclohexylideneamino)-5-ethyl-4H-1,2,4-triazole-3-thiol has been shown to protect against oxidative stress-induced damage in various cell types.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-(cyclohexylideneamino)-5-ethyl-4H-1,2,4-triazole-3-thiol is its high sensitivity and selectivity for thiols, making it an ideal fluorescent probe for the detection of thiols in biological systems. Additionally, 4-(cyclohexylideneamino)-5-ethyl-4H-1,2,4-triazole-3-thiol is relatively easy to synthesize and has been shown to have low toxicity in various cell types. However, one of the limitations of 4-(cyclohexylideneamino)-5-ethyl-4H-1,2,4-triazole-3-thiol is its limited solubility in aqueous solutions, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on 4-(cyclohexylideneamino)-5-ethyl-4H-1,2,4-triazole-3-thiol, including the development of new synthetic methods for 4-(cyclohexylideneamino)-5-ethyl-4H-1,2,4-triazole-3-thiol and its derivatives, the optimization of 4-(cyclohexylideneamino)-5-ethyl-4H-1,2,4-triazole-3-thiol for use in various biological systems, and the investigation of the potential therapeutic applications of 4-(cyclohexylideneamino)-5-ethyl-4H-1,2,4-triazole-3-thiol in the treatment of various diseases. Additionally, further studies are needed to fully understand the mechanism of action of 4-(cyclohexylideneamino)-5-ethyl-4H-1,2,4-triazole-3-thiol and its interactions with other molecules in biological systems.
Conclusion:
In conclusion, 4-(cyclohexylideneamino)-5-ethyl-4H-1,2,4-triazole-3-thiol is a promising compound that has shown potential applications in various fields of scientific research. Its high sensitivity and selectivity for thiols make it an ideal fluorescent probe for the detection of thiols in biological systems. Additionally, 4-(cyclohexylideneamino)-5-ethyl-4H-1,2,4-triazole-3-thiol has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases. Further research is needed to fully understand the mechanism of action of 4-(cyclohexylideneamino)-5-ethyl-4H-1,2,4-triazole-3-thiol and its potential applications in scientific research.

Synthesis Methods

4-(cyclohexylideneamino)-5-ethyl-4H-1,2,4-triazole-3-thiol can be synthesized using various methods, including the reaction of cyclohexylidene hydrazine with ethyl isothiocyanate. The reaction is carried out in the presence of triethylamine and results in the formation of 4-(cyclohexylideneamino)-5-ethyl-4H-1,2,4-triazole-3-thiol as a yellowish solid. The purity of 4-(cyclohexylideneamino)-5-ethyl-4H-1,2,4-triazole-3-thiol can be improved by recrystallization using a suitable solvent.

Scientific Research Applications

4-(cyclohexylideneamino)-5-ethyl-4H-1,2,4-triazole-3-thiol has been extensively studied for its potential applications in various fields of scientific research. One of the main areas of interest is its use as a fluorescent probe for the detection of thiols in biological systems. 4-(cyclohexylideneamino)-5-ethyl-4H-1,2,4-triazole-3-thiol has also been used to study the redox properties of thiols and their role in cellular signaling pathways. Additionally, 4-(cyclohexylideneamino)-5-ethyl-4H-1,2,4-triazole-3-thiol has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases.

properties

Product Name

4-(cyclohexylideneamino)-5-ethyl-4H-1,2,4-triazole-3-thiol

Molecular Formula

C10H16N4S

Molecular Weight

224.33 g/mol

IUPAC Name

4-(cyclohexylideneamino)-3-ethyl-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C10H16N4S/c1-2-9-11-12-10(15)14(9)13-8-6-4-3-5-7-8/h2-7H2,1H3,(H,12,15)

InChI Key

JMGDUXSNZYFSQL-UHFFFAOYSA-N

SMILES

CCC1=NNC(=S)N1N=C2CCCCC2

Canonical SMILES

CCC1=NNC(=S)N1N=C2CCCCC2

Origin of Product

United States

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